3-methyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one
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Overview
Description
3-methyl-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one is an organic compound with the molecular formula C12H14O. It is a derivative of benzoannulene, characterized by a methyl group at the 3-position and a ketone functional group at the 5-position. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a substituted cyclohexanone with a suitable reagent to form the desired benzoannulene structure. The reaction conditions often include the use of strong acids or bases as catalysts, and the process may require heating to facilitate the cyclization.
Industrial Production Methods
In an industrial setting, the production of 3-methyl-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the availability of raw materials, cost considerations, and the desired purity of the final product. Optimization of reaction conditions, including temperature, pressure, and catalyst concentration, is crucial to achieving high yields and minimizing by-products.
Chemical Reactions Analysis
Types of Reactions
3-methyl-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one undergoes various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ketone can be reduced to form alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methyl group and other positions on the benzoannulene ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents such as halogens (e.g., bromine) and nucleophiles (e.g., amines) are used under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ketone group may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can introduce various functional groups onto the benzoannulene ring, leading to a wide range of derivatives.
Scientific Research Applications
3-methyl-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and is used in studies of reaction mechanisms and synthetic methodologies.
Biology: The compound is investigated for its potential biological activities, including its interactions with enzymes and receptors.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of various industrial chemicals.
Mechanism of Action
The mechanism of action of 3-methyl-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. For example, it may act as an inhibitor or activator of certain enzymes, thereby influencing biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 3-bromo-7-methyl-6,7,8,9-tetrahydro-5H-benzo 7annulen-5-one : This compound has a bromine atom at the 3-position instead of a methyl group .
- 6,7,8,9-tetrahydro-5H-benzo 7annulen-7-amine : This analogue contains an amine group at the 7-position .
- 5,6,7,8-tetrahydro-3-methylquinoline : A similar structure with a nitrogen atom in the ring .
Uniqueness
3-methyl-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
708-54-3 |
---|---|
Molecular Formula |
C12H14O |
Molecular Weight |
174.24 g/mol |
IUPAC Name |
3-methyl-6,7,8,9-tetrahydrobenzo[7]annulen-5-one |
InChI |
InChI=1S/C12H14O/c1-9-6-7-10-4-2-3-5-12(13)11(10)8-9/h6-8H,2-5H2,1H3 |
InChI Key |
SUCSKMWSQRGJDS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(CCCCC2=O)C=C1 |
Origin of Product |
United States |
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